4,6-Dichloro-2-methyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62248-12-8 |
|---|---|
Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
4,6-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
InChI Key |
GRJSYJVETZZQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzothiazole Derivatives
Established Reaction Pathways for Benzothiazole (B30560) Ring Formation
The foundational structure of 4,6-dichloro-2-methyl-1,3-benzothiazole is the benzothiazole ring, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. The formation of this core structure has been extensively studied, leading to several well-established reaction pathways.
Cyclization Reactions involving 2-Aminothiophenol (B119425) and Aldehydes
A cornerstone in benzothiazole synthesis is the cyclization reaction between a 2-aminothiophenol derivative and an aldehyde. In the context of this compound, the synthesis would commence with 4,6-dichloro-2-aminothiophenol. This starting material, when reacted with an appropriate aldehyde in the presence of an oxidizing agent, undergoes a condensation and subsequent intramolecular cyclization to form the benzothiazole ring. The reaction of 2-aminothiophenols with aldehydes is a versatile method for producing a wide array of 2-substituted benzothiazoles. nih.govmdpi.comorganic-chemistry.orguokerbala.edu.iqnih.govmdpi.comnih.govresearchgate.net The choice of aldehyde determines the substituent at the 2-position of the benzothiazole ring. For the synthesis of the methyl-substituted target compound, acetaldehyde (B116499) or a related precursor would be utilized. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.
Condensation Reactions for Substituted Aminobenzothiazoles
The synthesis of substituted aminobenzothiazoles, which can be precursors to or derivatives of the target compound, often involves condensation reactions. For instance, the reaction of appropriately substituted anilines with a thiocyanating agent can lead to the formation of a 2-aminobenzothiazole (B30445). In the case of this compound, this could involve the cyclization of a thiourea (B124793) derivative of a dichlorinated aniline (B41778). nih.gov These condensation reactions are pivotal in introducing the amino group at the 2-position, which can then be further modified if necessary. The reaction conditions for these condensations are crucial and can influence the regioselectivity of the substitution on the benzene ring. nih.gov
Synthesis of 2-Substituted Benzothiazoles via Hydrazinolysis
Hydrazinolysis offers a pathway to introduce a hydrazinyl group at the 2-position of the benzothiazole ring, which can be a versatile handle for further functionalization. While not a direct route to the 2-methyl derivative, this method is significant in the broader context of 2-substituted benzothiazole synthesis. The process typically involves the reaction of a 2-halobenzothiazole or a 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate. For a 4,6-dichloro-substituted benzothiazole, this would yield 2-hydrazinyl-4,6-dichlorobenzothiazole. This intermediate can then potentially be converted to the desired 2-methyl derivative through subsequent reactions, although this is a less direct approach compared to the direct cyclization methods. Research has shown the utility of 2-hydrazinylbenzothiazoles as precursors for various heterocyclic systems. nih.gov
Modern Synthetic Strategies and Techniques
In recent years, the field of organic synthesis has seen a significant shift towards more efficient, environmentally friendly, and rapid methodologies. The synthesis of benzothiazole derivatives, including this compound, has benefited from these advancements.
Microwave-Assisted Synthesis in Benzothiazole Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govscispace.commdpi.com The application of microwave irradiation to the synthesis of benzothiazoles has been well-documented. mdpi.comscispace.com For the synthesis of this compound, a microwave-assisted approach could be employed in the key cyclization step. For example, the reaction of 4,6-dichloro-2-aminothiophenol with acetic anhydride (B1165640) or acetyl chloride under microwave irradiation could provide a rapid and efficient route to the target molecule. mdpi.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions. mdpi.com
Below is a table summarizing representative microwave-assisted syntheses of benzothiazole derivatives, highlighting the significant reduction in reaction time and improvement in yields.
| Reactants | Product | Catalyst/Solvent | Time (min) | Yield (%) |
| 2-Aminothiophenol, Aromatic Aldehyde | 2-Arylbenzothiazole | None/Solvent-free | 5-10 | 88-95 |
| 2-Aminothiophenol, Carboxylic Acid | 2-Substituted Benzothiazole | L-proline/Solvent-free | 10-15 | 70-92 |
| 2-Amino-6-nitrobenzothiazole, Aldehyde | Schiff Base | Ethanol (B145695)/Glacial Acetic Acid | 8-10 | 78 |
This table is illustrative of the general advantages of microwave-assisted synthesis in benzothiazole chemistry and does not represent the synthesis of the specific subject compound.
One-Pot Multicomponent Reactions for Benzothiazole Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. nih.govias.ac.in This approach offers significant advantages in terms of atom economy, time, and resource efficiency. The synthesis of benzothiazole derivatives has been successfully achieved through various MCRs. nih.govnih.gov For the synthesis of this compound, a one-pot reaction could conceivably involve the in-situ formation of 4,6-dichloro-2-aminothiophenol followed by its reaction with a methylating agent in the same pot. Such a strategy would streamline the synthetic process and is a testament to the elegance and efficiency of modern organic synthesis.
Catalytic Approaches (e.g., Suzuki-Miyaura Coupling for Aryl-Substituted Benzothiazoles)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, proving highly effective for creating biaryl systems. nih.govyoutube.com In the context of benzothiazole chemistry, it is a powerful tool for introducing aryl substituents onto the benzothiazole nucleus.
The catalytic cycle of the Suzuki reaction generally involves three key steps:
Oxidative Addition: A palladium(0) complex reacts with the organic halide (e.g., a bromo-benzothiazole), inserting the palladium into the carbon-halogen bond and oxidizing it to a palladium(II) species. youtube.com
Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium(II) complex, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
This methodology has been successfully applied to synthesize 2-amino-6-arylbenzothiazoles. For instance, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the corresponding 6-aryl derivatives in moderate to excellent yields. nih.govresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity. youtube.com
| Benzothiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(PPh₃)₄, Base | 2-Amino-6-arylbenzothiazoles | nih.govresearchgate.net |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0), SPhos, K₃PO₄, Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one | researchgate.net |
Strategies for Positional Functionalization of the Benzothiazole Nucleus
The functionalization of the benzothiazole core at specific positions is crucial for tuning its chemical and biological properties. Various strategies have been developed for the regioselective introduction of substituents onto both the benzene and thiazole rings.
Regioselective Introduction of Halogen Substituents (e.g., Chlorine at 2, 4, 5, 6, 7 Positions)
The controlled introduction of halogen atoms, particularly chlorine, onto the benzothiazole scaffold is a key synthetic step, as these halogens serve as versatile handles for further modifications, such as cross-coupling reactions. Regioselectivity can be achieved through different approaches, often dictated by the directing effects of existing substituents and the choice of halogenating agent and reaction conditions.
For instance, direct halogenation can be influenced by the electronic properties of the benzothiazole ring. In some cases, catalyst-controlled C-H activation provides a powerful method for directing halogenation to a specific position. Palladium-catalyzed C-H activation has been shown to be effective for the regioselective ortho-halogenation of related heterocyclic systems. nih.gov The choice between direct electrophilic halogenation and metal-catalyzed C-H functionalization allows for access to different halogenated isomers. researchgate.netacs.org
Stereoselective Introduction of Alkyl (e.g., Methyl) Substituents
While "stereoselective" typically applies to the formation of specific stereoisomers in chiral molecules, in the context of functionalizing an aromatic system like benzothiazole, the term is more practically understood as "regioselective." The regioselective introduction of a methyl group can be accomplished through several synthetic routes.
One common method involves the cyclization of a pre-functionalized precursor. For example, the reaction of a substituted 2-aminothiophenol with a reagent that provides the C2-methyl group is a standard approach. Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones can yield 2-substituted benzothiazoles, where the nature of the diketone determines the substituent at the 2-position. organic-chemistry.org Another route involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid to form 2-(chloromethyl)-benzo[d]-thiazole, which can then be further manipulated. jyoungpharm.org
Synthesis of Dihalo-Methyl Benzothiazole Isomers (e.g., 2,6-Dichloro-4-methyl-1,3-benzothiazole)
The synthesis of specific isomers like dihalo-methyl benzothiazoles requires a multi-step approach that combines methods for introducing each substituent in a controlled manner. The synthetic strategy often begins with a commercially available, appropriately substituted aniline or thiophenol.
For example, to synthesize a compound like this compound, a potential route could start from a dichlorinated aminothiophenol. The synthesis would likely involve:
Starting Material Selection: Beginning with a pre-substituted benzene ring, such as 3,5-dichloroaniline.
Introduction of the Thiol Group: Conversion of the aniline to a thiophenol, for example, via diazotization followed by reaction with a sulfur source.
Cyclization: Reaction of the resulting dichloro-aminothiophenol with a reagent to form the methyl-substituted thiazole ring. Acetic anhydride or a similar reagent could serve as the source for the 2-methyl group.
The synthesis of a related compound, 2-amino-6-bromo-4-methylbenzothiazole, demonstrates the feasibility of constructing such multi-substituted systems. nih.gov
Derivatization of Aminobenzothiazoles (e.g., Schiff Bases, Amides)
The amino group on the benzothiazole ring is a highly versatile functional group for further derivatization. It readily undergoes reactions with electrophiles to form a wide array of derivatives, including Schiff bases and amides. nih.gov
Schiff Bases (Azomethines): Aminobenzothiazoles react with various aldehydes and ketones, typically under acidic catalysis, to form Schiff bases (or azomethines). This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For example, 2-aminobenzothiazole derivatives can be condensed with aromatic aldehydes to produce the corresponding Schiff bases. nih.gov
Amides: Amide derivatives are synthesized by reacting aminobenzothiazoles with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction is a straightforward way to introduce a wide range of acyl groups. For instance, the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide can be achieved from 2-amino-6-bromobenzothiazole. researchgate.net This functionalization is often used to protect the amino group or to introduce new structural motifs with potential biological activity. nih.gov
| Starting Material | Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole derivatives | Aromatic aldehydes | Condensation | Schiff Bases (Azomethines) | nih.gov |
| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde | Condensation | Schiff Base | nih.gov |
| 2-Amino-6-bromobenzothiazole | Acetyl chloride/Acetic anhydride | Acylation | Amide | researchgate.net |
| S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate | Heterocyclic benzaldehydes | Condensation | Hydrazone derivatives | mdpi.com |
Despite a comprehensive search for computational and theoretical investigations focusing specifically on the chemical compound “this compound,” no dedicated research articles or publicly available data were found that provide the detailed analysis required to fulfill the user's request.
The performed searches for "this compound" in conjunction with key terms such as "Density Functional Theory (DFT)," "geometry optimization," "Frontier Molecular Orbital (FMO) analysis," "HOMO-LUMO," "Molecular Electrostatic Potential (MEP) mapping," "Natural Bond Orbital (NBO) analysis," "reactivity descriptors," and "molecular docking studies" did not yield any specific results for this particular molecule.
While general methodologies and the importance of such computational studies for the broader class of benzothiazole derivatives are well-documented in the scientific literature, the specific application of these techniques to this compound has not been published in the available resources. Consequently, the creation of an article with the requested detailed structure, research findings, and data tables is not possible at this time due to the absence of primary or secondary sources addressing the computational and theoretical investigations of this specific compound.
Computational and Theoretical Investigations of Benzothiazole Derivatives
Molecular Docking Studies for Target Interaction Profiling
Ligand-Protein Binding Affinity Prediction
Molecular docking is a primary computational technique used to predict the binding affinity of a ligand to a protein target. ijprajournal.comwjarr.com This method calculates a docking score or binding energy, which estimates the strength of the interaction. For benzothiazole (B30560) derivatives, these predictions are crucial in identifying promising candidates for various therapeutic targets.
Studies have shown that the substitution pattern on the benzothiazole ring significantly influences binding affinity. For instance, in silico screening of benzothiazole analogues against estrogen receptors (ER) revealed that specific substitutions lead to favorable docking scores when compared to the standard drug Tamoxifen. innovareacademics.in Similarly, investigations of designed benzothiazole derivatives as GABA-aminotransferase (GABA-AT) inhibitors have utilized docking scores to identify potent anticonvulsant agents. wjarr.com The introduction of methyl groups can be favorable if the group projects into a hydrophobic region of the binding site, but can also eliminate affinity if it creates steric clashes. nih.gov Likewise, the presence of electronegative halogens, such as the chlorine atoms in 4,6-Dichloro-2-methyl-1,3-benzothiazole, can improve the activity of the compounds. innovareacademics.in
In the context of antiviral research, benzothiazole derivatives have been evaluated for their binding affinity to key viral proteins like the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The negative binding energy (ΔG) values from these docking studies indicate the thermodynamic probability of the binding, with more negative values suggesting a more stable complex. nih.gov
| Derivative Class | Protein Target | Key Findings |
| Substituted Benzothiazoles | Estrogen Receptor (ER) | Showed good docking scores compared to standard Tamoxifen, indicating potential as anticancer agents. innovareacademics.in |
| Designed Benzothiazole Analogues | GABA-aminotransferase (GABA-AT) | High throughput in silico screening identified derivatives with significant potential as anticonvulsant agents based on MolDock scores. wjarr.com |
| General Benzothiazole Derivatives | SARS-CoV-2 Mpro & ACE2 | Molecular docking revealed negative binding energy values, suggesting favorable geometric arrangement and stable complex formation. nih.gov |
| Pyrazolopyrimidine Inhibitors | Activated Cdc42Hs-associated Kinase 1 (ACK1) | Introduction of 2,6-dimethyl substitution in an anilinyl ring attached to the heterocycle lowered the Ki from >4 µM to 3 nM. nih.gov |
Identification of Key Intermolecular Interactions and Binding Sites
Understanding the specific interactions between a ligand and its protein target is fundamental for rational drug design. Computational studies excel at identifying these key intermolecular forces, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govscispace.com
For benzothiazole derivatives, the heterocyclic core often plays a crucial role in anchoring the molecule within the binding site. nih.gov The nitrogen and sulfur atoms of the thiazole (B1198619) ring can participate in various interactions. scispace.com Docking studies of benzothiazole derivatives in the active site of enzymes like Leishmania major Pteridine Reductase 1 (LmPTR1) have identified key amino acid residues that form stable interactions with the benzothiazole core. nih.gov Similarly, the binding of benzothiazole-hydrazone derivatives to the human monoamine oxidase B (hMAO-B) enzyme is stabilized by strong interactions within the hydrophobic substrate-binding cavity. mdpi.com
The types of interactions can be diverse. They can range from classical hydrogen bonds between amide groups and hydroxyl donors to weaker interactions involving fluorine substituents and carbonyl carbons. nih.gov The binding of small molecules can also occur through electrostatic interactions with the negatively charged sugar-phosphate backbone of DNA or through intercalation between DNA base pairs. scispace.com The analysis of these interactions helps medicinal chemists to modify the structure of lead compounds to enhance their binding affinity and selectivity. nih.gov
| Target Enzyme | Key Interacting Residues/Moieties | Type of Interaction | Significance |
| Leishmania major Pteridine Reductase 1 (LmPTR1) | Active site amino acids | Superposition on the core of known inhibitors | Anchors the benzothiazole core for inhibitory activity. nih.gov |
| Monoamine Oxidase B (hMAO-B) | Hydrophobic amino acid side chains (e.g., Tyr398, Tyr435) | Hydrophobic interactions | Favorable interaction with the benzothiazole moiety within the substrate cavity. mdpi.com |
| DNA | Sugar-phosphate backbone, Base pairs | Electrostatic, Intercalation | Modes of binding for small heterocyclic molecules to genetic material. scispace.com |
In Silico Screening and Virtual Library Design for Novel Benzothiazole Analogues
The design of novel benzothiazole analogues is greatly accelerated by in silico screening and the creation of virtual compound libraries. nih.govresearchgate.net This process involves the computational generation of a large number of derivatives based on a core scaffold, such as 2-aminobenzothiazole (B30445), followed by filtering based on predicted physicochemical properties, pharmacokinetic profiles (ADMET), and binding affinities. ijprajournal.comnih.govnih.gov
The initial step is often the creation of a virtual combinatorial library, where different substituents are systematically added to various positions on the benzothiazole scaffold. researchgate.net These virtual compounds are then subjected to a multi-step screening process. A first filter may involve assessing drug-likeness based on criteria like Lipinski's Rule of Five. ijprajournal.cominnovareacademics.in Subsequent filters can include predictions of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and docking scores against a specific biological target. nih.govmdpi.com
This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. ijprajournal.com For example, a virtual screening for new LmPTR1 inhibitors started with 1,394 compounds, which were filtered down to 493 based on ADME properties, and from which the most promising candidates were selected after molecular docking simulations. nih.gov
| Screening Stage | Method/Criteria | Purpose |
| Library Generation | Combinatorial design around the benzothiazole core | Create a diverse set of virtual analogues for screening. researchgate.net |
| Initial Filtering | Physicochemical properties (e.g., Lipinski's Rule of Five) | Select for compounds with good oral bioavailability potential. ijprajournal.comnih.gov |
| Secondary Screening | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Evaluate the pharmacokinetic and safety profile of the virtual compounds. nih.govmdpi.com |
| Final Selection | Molecular docking and binding free energy calculation | Identify compounds with the highest predicted affinity for the biological target. nih.govmdpi.com |
Theoretical Prediction of Reactivity and Biodegradability Aspects
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and reactivity of molecules. scirp.orgmdpi.com By calculating various molecular properties and reactivity descriptors, DFT provides insights into the stability, reactivity, and potential biodegradability of benzothiazole derivatives. scirp.orgmendeley.comscirp.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on a series of benzothiazole derivatives showed that the introduction of strongly electron-withdrawing groups, like CF3, can lower the energy gap, making the compound more reactive. mdpi.com
Other calculated global reactivity indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). scirp.orgscirp.org These descriptors help in understanding how a molecule will interact with other chemical species. This conceptual analysis of reactivity is also undertaken to investigate aspects of biodegradability, as the chemical reactivity of a compound can influence its susceptibility to metabolic degradation. scirp.orgmendeley.comscirp.org Thermodynamic parameters calculated via DFT can also predict whether the formation of these compounds is spontaneous and exothermic under ambient conditions. scirp.orgscirp.org
| Quantum Chemical Parameter | Symbol | Implication for Benzothiazoles |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. mdpi.com |
| Chemical Potential | μ | Measures the tendency of electrons to escape from the system. scirp.orgscirp.org |
| Chemical Hardness | η | Represents resistance to change in electron distribution. scirp.orgscirp.org |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. scirp.orgscirp.org |
| Dipole Moment | - | A higher value suggests greater polarity and potentially higher solubility in water. scirp.orgmendeley.com |
Biological Activities and Mechanistic Pathways of Benzothiazole Derivatives Excluding Clinical Human Trial Data, Dosage, and Safety Profiles
Antimicrobial Activity against Pathogenic Microorganisms
Benzothiazole (B30560) and its derivatives have demonstrated significant antimicrobial activity, positioning them as a subject of considerable interest in the development of new therapeutic agents. benthamdirect.com Their structural versatility allows for modifications that can enhance their efficacy against a broad range of pathogens. jchr.org
Benzothiazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The structure-activity relationship (SAR) studies indicate that the antimicrobial activity is significantly influenced by the nature and position of substituents on the benzothiazole ring. rsc.org For instance, the presence of electron-donating groups can increase the electron density of the compounds, which may enhance their antibacterial activity. rsc.org Halogen substitutions on the benzothiazole moiety have also been shown to enhance antibacterial action. nih.gov
Numerous studies have documented the effectiveness of benzothiazole derivatives against specific and often drug-resistant bacterial strains.
Staphylococcus aureus and MRSA: Certain benzothiazole derivatives have exhibited potent activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. rsc.orgnih.gov For example, some N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides have shown a minimum inhibitory concentration (MIC) of 15.6 µg/mL against S. aureus. rsc.org Thiazolidinone derivatives of benzothiazole have also demonstrated activity against MRSA. nih.gov
Escherichia coli : Benzothiazole derivatives have shown significant inhibitory effects against E. coli. rsc.orgnih.gov Some derivatives, such as benzothiazole clubbed isatin (B1672199) compounds, have demonstrated excellent activity with MIC values as low as 3.1 µg/mL, which is more potent than the reference drug ciprofloxacin (B1669076) in some studies. nih.gov Similarly, certain benzothiazole bearing amide moieties displayed an MIC of 7.81 µg/mL against E. coli. rsc.org
Pseudomonas aeruginosa : Activity against P. aeruginosa has also been reported. rsc.orgnih.gov Benzothiazole-based thiazolidinones have shown MIC values of 0.06 mg/mL against resistant strains of P. aeruginosa, which is comparable to streptomycin. nih.gov Other derivatives have shown MICs of 6.2 µg/mL. nih.gov
| Derivative Class | Bacterial Strain | Reported MIC | Reference |
|---|---|---|---|
| Benzothiazole-isatin hybrids | E. coli | 3.1 µg/mL | nih.gov |
| Benzothiazole-isatin hybrids | P. aeruginosa | 6.2 µg/mL | nih.gov |
| Benzothiazole bearing amides | S. aureus | 15.6 µg/mL | rsc.org |
| Benzothiazole bearing amides | E. coli | 7.81 µg/mL | rsc.org |
| Thiazolidinone derivatives | Resistant P. aeruginosa | 0.06 mg/mL | nih.gov |
| Sulfonamide analogues | S. aureus, E. coli, P. aeruginosa | 3.1–6.2 µg/mL | nih.gov |
The antibacterial effects of benzothiazole derivatives are attributed to various mechanisms of action. nih.gov These compounds can interfere with essential cellular processes in bacteria.
Enzyme Inhibition: A primary mechanism is the inhibition of crucial bacterial enzymes. nih.gov Benzothiazoles have been found to inhibit DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase, among others. nih.govmdpi.com For instance, molecular docking studies have suggested that some derivatives may inhibit LD-carboxypeptidase. nih.gov
Membrane Disruption and DNA Interaction: Some benzothiazole derivatives exert their effect by disrupting the bacterial cell membrane. rsc.org Studies have shown that certain compounds can cause membrane perturbation. Additionally, these compounds can interact with intracellular targets like plasmid DNA. rsc.org Leakage of DNA and proteins from spores of Aspergillus niger has been observed after treatment with active benzothiazole compounds, suggesting membrane damage. mdpi.com
Benzothiazole derivatives have also been identified as promising antifungal agents. eurekaselect.comnih.gov Their activity has been evaluated against a variety of fungal pathogens, with a particular focus on Candida species, which are a common cause of fungal infections. scitechjournals.comnih.gov
Studies have shown that certain C-6 methyl-substituted benzothiazole derivatives exhibit potent antifungal activity against Candida albicans. scitechjournals.com The antifungal efficacy is often concentration-dependent. scitechjournals.com For example, one study found that the 6-amino-2-n-pentylthiobenzothiazole (B1222970) derivative was effective against 26 strains of Candida, with the majority having an IC50 of ≤ 40 µmol/ml. nih.gov Another study on benzothiazole-2-thione derivatives reported MIC values of 8 to 16 µg/mL against Candida krusei, which was more effective than the standard drug fluconazole. medipol.edu.tr In some cases, the mechanism of antifungal action is believed to involve the plasma membrane. scilit.com
| Derivative Class | Fungal Strain | Reported Activity | Reference |
|---|---|---|---|
| C-6 methyl-substituted benzothiazoles | Candida albicans | Potent inhibitory activity at 50 µg/mL and 100 µg/mL | scitechjournals.com |
| 6-amino-2-n-pentylthiobenzothiazole | Candida spp. (17 strains) | IC50 ≤ 40 µmol/ml | nih.gov |
| Benzothiazole-2-thione derivatives | Candida krusei | MIC of 8 to 16 µg/mL | medipol.edu.tr |
| Benzoxazole and benzothiazole derivatives | Candida krusei | MIC of 15.6 µg/mL | scilit.com |
The emergence of drug-resistant tuberculosis has created an urgent need for new antitubercular agents, and benzothiazole derivatives have shown promise in this area. rsc.orgnih.gov They have been found to be active against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. benthamdirect.comtbdrugaccelerator.org
Research has demonstrated that benzothiazole derivatives can inhibit both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov Some guanidinyl benzothiazole derivatives have shown excellent activity, with some compounds having an MIC of 1.6 µg/mL. benthamdirect.com Molecular docking studies suggest that these compounds may act by inhibiting the enoyl acyl carrier reductase (InhA) of M. tuberculosis. benthamdirect.com Furthermore, benzothiazole–pyrimidine hybrids have shown high activity against first-line drug-sensitive strains (MIC = 0.24–0.98 µg/mL) and also exhibited good activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
| Derivative Class | M. tuberculosis Strain | Reported MIC | Reference |
|---|---|---|---|
| Guanidinyl benzothiazoles | Not specified | 1.6 µg/mL | benthamdirect.com |
| Benzothiazole–pyrimidine hybrids | Drug-sensitive | 0.24–0.98 µg/mL | nih.gov |
| MDR | 0.98 and 1.95 µg/mL | nih.gov | |
| XDR | 3.9 and 7.81 µg/mL | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
Molecular Targets in Mycobacterium tuberculosis (e.g., MmpL3, DprE1)
Benzothiazole derivatives have emerged as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Their efficacy is largely attributed to the inhibition of essential enzymes involved in the biosynthesis of the unique and complex mycobacterial cell wall.
Two of the most promising and "promiscuous" targets for antitubercular drugs, meaning they are inhibited by multiple different chemical scaffolds, are Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and the Mycolic acid transporter MmpL3. mdpi.com
DprE1: This essential flavoenzyme is a critical component in the synthesis of the mycobacterial cell wall. embopress.org DprE1 is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). embopress.org DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two major polysaccharides that are indispensable for the structural integrity of the Mtb cell wall. mdpi.comembopress.org Inhibition of DprE1 effectively blocks the production of these vital components, leading to bacterial death. nih.gov A class of compounds known as benzothiazinones (BTZs), which are structurally related to benzothiazoles, have been identified as potent irreversible inhibitors of DprE1. plos.orgnih.gov For instance, the preclinical candidate PBTZ169 (Macozinone) forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme. embopress.org This specific targeting makes DprE1 a highly vulnerable point in Mtb's cellular machinery. plos.org
MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential membrane transporter responsible for translocating trehalose (B1683222) monomycolate (TMM), the precursor to mycolic acids, across the plasma membrane. mdpi.comencyclopedia.pub Mycolic acids are long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, contributing significantly to its impermeability and the pathogen's intrinsic resistance to many antibiotics. mdpi.com By inhibiting MmpL3, benzothiazole derivatives can disrupt the mycolic acid transport system, preventing the formation of the outer membrane and compromising the cell wall's integrity. encyclopedia.pub Preliminary mechanism-of-action studies on a series of potent benzothiazole amide antimycobacterial agents suggest that they may target MmpL3. nih.gov
Anticancer Activity against Various Cancer Cell Lines
Benzothiazole derivatives have demonstrated significant antiproliferative and cytotoxic activities across a broad spectrum of human cancer cell lines. researchgate.netpcbiochemres.comnih.gov Their chemical scaffold has proven to be a versatile base for developing compounds that can induce cancer cell death through multiple mechanisms. researchgate.netresearchgate.net
In Vitro Cytotoxicity Evaluation (e.g., MCF-7, A549, HeLa, HepG2)
Numerous studies have evaluated the cytotoxic effects of various benzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are commonly used metrics to quantify this activity.
For example, certain 2-substituted benzothiazole compounds have shown antiproliferative and cytotoxic properties against hepatocellular carcinoma (HepG2) cells, with IC50 values of 56.98 µM and 59.17 µM after 24 hours of treatment. nih.govturkjps.org Another study found that a novel benzothiazole derivative, YLT322, exhibited growth inhibition against a wide range of human cancer cells, including HepG2. plos.org Similarly, phosphomolybdate-based hybrid solids containing benzothiazole have shown considerable inhibitory effects, with IC50 values of 33.79 µmol L⁻¹ against HepG2, 25.17 µmol L⁻¹ against lung carcinoma (A549), and 32.11 µmol L⁻¹ against breast adenocarcinoma (MCF-7) cells. rsc.org
The following table summarizes the reported cytotoxic activities of various benzothiazole derivatives against selected cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 4 | Various (60 cell lines) | GI50 | 0.683 to 4.66 μM/L | researchgate.net |
| Fluorinated BTA (1) | MCF-7 | GI50 | 0.57 µM | nih.gov |
| Fluorinated BTA (2) | MCF-7 | GI50 | 0.4 µM | nih.gov |
| Compound A | A549 | IC50 | 68 μg/mL | jnu.ac.bd |
| Compound C | A549 | IC50 | 121 μg/mL | jnu.ac.bd |
| Nitro-substituted Benzothiazole (A) | HepG2 | IC50 (24h) | 56.98 µM | turkjps.org |
| Fluorine-substituted Benzothiazole (B) | HepG2 | IC50 (24h) | 59.17 µM | turkjps.org |
| Phosphomolybdate Hybrid (1) | HepG2 | IC50 | 33.79 μmol L⁻¹ | rsc.org |
| Phosphomolybdate Hybrid (1) | A549 | IC50 | 25.17 μmol L⁻¹ | rsc.org |
| Phosphomolybdate Hybrid (1) | MCF-7 | IC50 | 32.11 μmol L⁻¹ | rsc.org |
Molecular Mechanisms of Anticancer Action
The anticancer effects of benzothiazole derivatives are mediated through several distinct molecular pathways, often culminating in the induction of programmed cell death or the cessation of cell proliferation.
One of the primary mechanisms of action for many anticancer benzothiazoles is the inhibition of DNA topoisomerases. nih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. esisresearch.org Human DNA topoisomerase IIα is a key target. esisresearch.orgresearchgate.net Certain benzothiazole derivatives act as catalytic inhibitors of this enzyme, meaning they block its function without stabilizing the DNA-enzyme cleavable complex, a mechanism that distinguishes them from "topoisomerase poisons" like etoposide. esisresearch.orgresearchgate.net For instance, the derivative BM3 was identified as a potent human topoisomerase IIα inhibitor with an IC50 value of 39 nM. esisresearch.orgresearchgate.net Mechanistic studies suggest that this compound interacts directly with the enzyme, potentially at its DNA-binding or catalytic site. esisresearch.org In bacteria, benzothiazole-based inhibitors have also been shown to target DNA gyrase and topoisomerase IV, which are bacterial type IIA topoisomerases. rsc.orgnih.gov
A common pathway through which benzothiazole derivatives exert their cytotoxic effects is by inducing apoptosis, or programmed cell death. researchgate.net This process is frequently initiated by the generation of excessive reactive oxygen species (ROS) within the cancer cells. nih.govspandidos-publications.com The accumulation of ROS leads to oxidative stress, which can cause damage to cellular components, including mitochondria. researchgate.netspandidos-publications.com
This mitochondrial dysfunction is often characterized by a loss of the mitochondrial membrane potential (ΔΨm). researchgate.netfrontiersin.org The compromised mitochondrial integrity leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. plos.org This event triggers a cascade of intracellular proteases known as caspases, including caspase-9 and the executioner caspase-3, which then dismantle the cell, leading to apoptosis. plos.orgspandidos-publications.com Some benzothiazole derivatives have also been shown to trigger endoplasmic reticulum (ER) stress, which can activate an alternative apoptotic pathway involving caspase-12. spandidos-publications.com Studies on HepG2 cells showed that after treatment with certain benzothiazoles, the apoptotic cell rate increased significantly, from 1.02% in the control group to as high as 45.22%. turkjps.org
By inhibiting enzymes like topoisomerase II, benzothiazole derivatives directly interfere with DNA replication and repair. esisresearch.org The inability of the cell to properly manage DNA topology during these processes can lead to catastrophic DNA damage. researchgate.net
Furthermore, the oxidative stress induced by these compounds can cause direct DNA lesions, such as double-strand breaks (DSBs). researchgate.net The cell's DNA damage response system detects these breaks and activates checkpoint pathways, which can halt the cell cycle to allow for repair. researchgate.net Many benzothiazole derivatives have been observed to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. esisresearch.orgresearchgate.net This G2/M checkpoint is crucial for repairing DNA after replication is complete. researchgate.net If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis, preventing the propagation of damaged genetic material. researchgate.net
Selective Cytotoxicity against Tumorigenic Cells
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity towards various cancer cell lines. nih.govtandfonline.comnih.govresearchgate.net This selective action is crucial in cancer therapy, aiming to eliminate tumor cells while minimizing harm to healthy, non-cancerous cells. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govnih.goviiarjournals.org
Research has shown that certain 2-substituted benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including those of the pancreas, cervix, and glioma. nih.goviiarjournals.org For instance, two synthesized benzothiazole compounds, 4a and 4b, exhibited potent cytotoxicity against PANC-1 human pancreatic cancer cells with IC50 values of 27±0.24 μM and 35±0.51 μM, respectively. iiarjournals.org These values were notably lower than that of the established chemotherapeutic agent, gemcitabine (B846) (IC50 of 52±0.72 μM), indicating a higher cytotoxic potential against this specific cancer cell line. iiarjournals.org The mechanism behind this cytotoxicity was linked to a concentration-dependent increase in apoptosis. iiarjournals.org
Furthermore, a study on a new family of benzothiazole derivatives designed as colchicine (B1669291) site ligands for tubulin showed high selectivity toward cancer cells compared to non-tumoral HEK-293 cells. nih.gov The most potent of these derivatives displayed IC50 values in the nanomolar range, even in challenging glioblastoma cells. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase, subsequently leading to apoptotic cell death. nih.gov
The selectivity of benzothiazole derivatives is a key area of research, with studies indicating that their ability to increase cellular levels of reactive oxygen species (ROS) may be linked to their capacity to selectively target tumor cells. nih.goviiarjournals.org The antiproliferative and cytotoxic properties of benzothiazole derivatives against HepG2 hepatocellular carcinoma cells have also been documented, with these compounds suppressing cell migration and inducing apoptosis. nih.govindexcopernicus.com
The following table summarizes the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Mechanism of Action |
| Benzothiazole derivative 4a | PANC-1 (Pancreatic) | 27±0.24 μM | Apoptosis induction |
| Benzothiazole derivative 4b | PANC-1 (Pancreatic) | 35±0.51 μM | Apoptosis induction |
| Pyridine containing piperazine (B1678402) benzothiazole derivative 18 | HCT-116 (Colorectal), MCF-7 (Breast), HUH-7 (Hepatocellular) | 7.9 µM, 9.2 µM, 3.1 µM | Cell cycle arrest at subG1 phase, Apoptosis |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung cancer) | 71.8 nM | Not specified |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | Not specified |
Other Pharmacological Research Areas (Academic Focus)
Anti-inflammatory Properties
Benzothiazole and its derivatives have been identified as possessing significant anti-inflammatory properties. researchgate.netnih.govtandfonline.com Inflammation is a complex biological response, and chronic inflammation is implicated in a range of diseases. nih.gov The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key inflammatory pathways.
One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govindexcopernicus.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By diminishing NF-κB levels, benzothiazole derivatives can subsequently reduce the production of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govindexcopernicus.com
A study investigating 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line demonstrated their ability to reduce NF-κB protein levels, which in turn led to a decrease in COX-2 and iNOS levels. indexcopernicus.com This highlights the potential of these compounds to target inflammation at a molecular level.
Furthermore, molecular docking studies have shown that newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties exhibit excellent binding interactions with inflammatory receptors. nih.gov In vivo studies have supported these findings, with certain compounds significantly inhibiting carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov For example, compounds 17c and 17i showed potent inhibition of edema at 1, 2, and 3 hours post-carrageenan administration. nih.gov
The following table presents the anti-inflammatory activity of selected benzothiazole derivatives in a carrageenan-induced rat paw edema model.
| Compound | Inhibition of Edema at 1h (%) | Inhibition of Edema at 2h (%) | Inhibition of Edema at 3h (%) |
| 17c | 72 | 76 | 80 |
| 17i | 64 | 73 | 78 |
Antidiabetic Activity (e.g., Alpha-Amylase Inhibition)
Benzothiazole derivatives have emerged as a promising class of compounds in the research for novel antidiabetic agents. researchgate.netnih.gov A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov
Several studies have demonstrated the potent inhibitory effects of benzothiazole derivatives against both α-amylase and α-glucosidase. nih.gov In one such study, a series of thiazolidinone-based benzothiazole derivatives were synthesized and screened for their inhibitory activity. nih.gov Many of these derivatives exhibited excellent to good activity against both enzymes, with some analogues showing significantly better activity than the standard drug, acarbose (B1664774). nih.gov
For instance, compounds 4, 5, and 6 from this series displayed IC50 values against α-amylase of 2.40 ± 0.70 μM, 2.30 ± 0.05 μM, and 2.10 ± 0.70 μM, respectively. nih.gov Their IC50 values against α-glucosidase were 3.50 ± 0.70 μM, 4.80 ± 0.10 μM, and 3.20 ± 0.70 μM, respectively. nih.gov These values are notably lower than those of acarbose (IC50 = 9.10 ± 0.10 μM for α-amylase and 10.70 ± 0.10 μM for α-glucosidase), indicating a higher inhibitory potency. nih.gov
Another study focused on benzothiazole-based oxadiazoles (B1248032) as α-glucosidase inhibitors. nih.gov All synthesized analogues in this study showed varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which were all superior to the standard, acarbose (IC50 = 866.30 ± 3.20 μM). nih.gov Molecular docking studies have further supported these findings by predicting the binding interactions of these compounds with the active sites of the enzymes. nih.govnih.gov
The following table summarizes the α-amylase and α-glucosidase inhibitory activities of selected thiazolidinone-based benzothiazole derivatives.
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |
| 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |
| 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |
| 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |
Antioxidant Activity
Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress, a condition linked to numerous diseases. researchgate.netnih.govderpharmachemica.comijprajournal.comderpharmachemica.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants can mitigate this by scavenging free radicals. derpharmachemica.com
The antioxidant potential of benzothiazole derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netderpharmachemica.com In one study, a series of 2-aryl benzothiazole derivatives were synthesized and showed significant radical scavenging potential, with the antioxidant activity being more pronounced in the ABTS assay compared to the DPPH assay. researchgate.net
Another study on novel coumarin-substituted benzothiazole derivatives also demonstrated their antioxidant capabilities through DPPH radical scavenging activity. derpharmachemica.com One of the tested compounds, SC-7, showed promising in vitro antioxidant activity. In subsequent in vivo studies with Ehrlich Ascites Carcinoma (EAC) treated mice, this compound was found to reduce lipid peroxidation levels and increase the levels of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and catalase (CAT). derpharmachemica.com
Furthermore, research on benzothiazole-thiazolidine-one derivatives indicated that their antioxidant activity is dose-dependent and influenced by the nature of substituents on the molecule, with electron-withdrawing groups generally leading to lower activity. ijprajournal.com The IC50 values for DPPH radical scavenging for some of these derivatives were determined, highlighting their potential as antioxidant agents. ijprajournal.com
The following table presents the IC50 values for DPPH radical scavenging activity of selected benzothiazole-thiazolidine-one derivatives compared to the standard antioxidant, ascorbic acid.
| Compound | DPPH Radical Scavenging IC50 (μg/mL) |
| 7a | 167.27 |
| 7b | 112.92 |
| 7c | 236.95 |
| 7d | 323.68 |
| 7e | 214.74 |
| Ascorbic Acid (Standard) | 26.49 |
Anticonvulsant Activity
The benzothiazole nucleus is considered a promising scaffold for the development of new anticonvulsant drugs. nih.govbenthamdirect.comnih.gov This interest is partly due to the fact that some existing antiepileptic drugs contain a benzothiazole moiety. nih.gov Research in this area focuses on synthesizing novel benzothiazole derivatives and evaluating their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in identifying the structural features required for potent anticonvulsant activity. For instance, it has been observed that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamide can lead to better anticonvulsant activity compared to 4-substituted derivatives. nih.gov Specifically, a p-Cl group on the benzene sulphonamide was found to exhibit better activity than p-Br or p-F groups. nih.gov
In one study, a series of new benztriazoles with a mercapto-triazole and other heterocyclic substituents attached to a benzothiazole core were synthesized and evaluated. mdpi.com Two compounds, 5i and 5j, showed notable anticonvulsant activity in both the MES and scPTZ models, with compound 5j exhibiting a higher safety profile due to lower neurotoxicity. mdpi.com
Another study synthesized 2-aminobenzothiazole (B30445) derivatives and found that compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the most significant anticonvulsant effect among the tested compounds. ingentaconnect.com These findings suggest that the benzothiazole scaffold possesses the essential pharmacophoric features for binding to receptor sites involved in seizure activity. nih.gov
The following table provides a summary of the quantitative pharmacological parameters for two benzothiazole derivatives in mouse models of seizures.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | MES PI (TD50/ED50) | scPTZ PI (TD50/ED50) |
| 5i | 39.7 | 37.6 | 137.9 | 3.47 | 3.67 |
| 5j | 25.1 | 24.2 | 225.0 | 8.96 | 9.30 |
Structure Activity Relationship Sar Studies of Substituted Benzothiazoles
Impact of Substituents at Position 2 on Biological Activity
The C-2 position of the benzothiazole (B30560) ring is a primary site for chemical modification and plays a crucial role in determining the biological activity of its derivatives. benthamscience.comrsc.org Literature reveals that substitutions at this position are a key determinant for a variety of pharmacological activities. researchgate.net For instance, the introduction of aryl, alkyl, or hetaryl groups at the 2-position can be achieved through various synthetic methods, including metal-free cascade processes. mdpi.com
The nature of the substituent at C-2 significantly modulates the therapeutic potential. Phenyl and substituted phenyl groups at this position have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.inproquest.com The presence of groups like thiol, amino, or a pyrazoline moiety can enhance the activity of the benzothiazole core. pharmacyjournal.in Specifically, 2-arylbenzothiazoles are recognized for their potent anti-cancer activity against various carcinoma cells. researchgate.net The versatility of this position allows for the creation of hybrid molecules, where the benzothiazole scaffold is combined with other biologically active moieties to enhance effects or overcome drug resistance. mdpi.com
Research has consistently shown that the introduction of different functional groups at this position leads to a wide spectrum of biological actions, making it a focal point in the design of new therapeutic agents. mdpi.comnih.gov
Influence of Halogenation (e.g., Chlorine, Fluorine) on Biological Activity
Halogenation of the benzothiazole ring is a key strategy for modulating the molecule's biological activity. The introduction of halogens such as chlorine and fluorine can dramatically alter the electronic and lipophilic properties of the compound, thereby influencing its interaction with biological targets. rsc.orgnih.gov
Electron-withdrawing groups, including halogens, have been shown to enhance the antitubercular activity of some benzothiazole derivatives. chemistryjournal.net Specifically, the presence of a chloro group at the 5th position of the benzothiazole ring has been found to increase antibacterial activity. nih.gov In one study, a benzothiazole derivative carrying both chloro and methoxy (B1213986) groups on an attached aryl ring displayed broad-spectrum antimicrobial activity. rsc.org
Fluorine, in particular, is a significant moiety in medicinal chemistry due to its high electronegativity and ability to increase lipid solubility. Incorporating fluorine into the benzothiazole structure is a common strategy to enhance or modify its biological profile. nih.govresearchgate.net For example, the presence of electron-withdrawing groups like fluorine or chlorine has been shown to significantly affect antibacterial activity. nih.gov Fluorinated analogs of 2-(4-aminophenyl) benzothiazoles have been synthesized to block C-oxidation, and their introduction is often associated with increased cytotoxic activity against cancer cell lines. nih.govchemistryjournal.net
The position of halogenation is critical. For instance, replacing hydrogen with chlorine or fluorine at the 5th position can increase the potency of the compound. pharmacyjournal.in This highlights the strategic importance of halogen placement in designing potent benzothiazole-based therapeutic agents.
Effect of Methyl Substitution on Pharmacological Profiles
Methyl substitution on the benzothiazole scaffold can significantly influence the pharmacological profile of the resulting derivatives. The introduction of a methyl group can alter the molecule's lipophilicity, steric properties, and metabolic stability, which in turn affects its biological activity.
For example, the introduction of a methyl group at the 3'-position of the 2-phenyl group in certain benzothiazole derivatives enhances potency and broadens the spectrum of anticancer activity to include colon, lung, melanoma, renal, and ovarian cell lines. chemistryjournal.net Similarly, substitutions at the sixth position of the benzothiazole ring, including with a methyl group, have been shown to boost the compound's potency. pharmacyjournal.in
The synthesis of 2-methylbenzothiazoles can be achieved by alkylating benzothiazoles with acetonitrile, demonstrating a direct method for introducing this key functional group. mdpi.com The strategic placement of methyl groups is a valuable tool for fine-tuning the therapeutic properties of benzothiazole-based compounds.
Strategic Substituent Variation and Bioisosteric Replacements to Enhance Activity
Strategic variation of substituents and the use of bioisosteric replacements are fundamental approaches in medicinal chemistry to optimize the activity and properties of lead compounds. In the context of benzothiazoles, these strategies are employed to enhance potency, selectivity, and pharmacokinetic profiles.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For instance, the benzimidazole (B57391) moiety has been explored as a bioisostere for benzothiazole to assess the impact on antiproliferative activity. nih.gov In some cases, replacing the quinazoline (B50416) ring with a benzothiazole ring is proposed to mimic the ATP competitive binding regions of certain enzymes. researchgate.net The replacement of a hydroxyl group with a 4-methyl group has also been studied as a bioisosteric modification. researchgate.net
Strategic variations often involve modifying different positions on the benzothiazole ring. As discussed, positions 2 and 6 are frequently targeted for substitution to modulate biological activity. benthamscience.com The concept of molecular hybridization, which combines the benzothiazole core with other pharmacologically active moieties, is another strategic approach to create new hybrid molecules with potentially enhanced biological effects. mdpi.com These rational design strategies are crucial for developing novel benzothiazole derivatives with improved therapeutic potential.
Comparative SAR Analysis with Parent Benzothiazole and Analogs
The parent benzothiazole itself is a weak base with a range of biological activities. benthamscience.com However, its derivatives often show enhanced and more specific activities. benthamscience.com For example, while non-substituted and halogen-substituted benzothiazole series may show only marginal antiproliferative activity, their amidino-substituted counterparts can exhibit much stronger inhibitory effects. nih.govnih.gov
A comparative study of benzothiazoles and their benzimidazole bioisosteres showed that benzimidazole structural analogs containing a 1,2,3-triazole ring exhibited pronounced and selective antiproliferation against certain cancer cell lines compared to their benzothiazole counterparts. nih.govnih.gov This highlights that even subtle changes, like replacing a sulfur atom with a nitrogen atom in the heterocyclic ring, can lead to significant differences in biological activity.
The analysis of various analogs with different substituents at key positions (like C-2, C-5, and C-6) consistently demonstrates that the nature and position of the substituent are critical for determining the potency and spectrum of biological action. benthamscience.compharmacyjournal.in
SAR in Specific Biological Contexts (e.g., Antimicrobial, Anticancer)
The structure-activity relationships of benzothiazole derivatives are often highly specific to the biological target, as evidenced by studies in antimicrobial and anticancer contexts.
Antimicrobial Activity
In the realm of antibacterial agents, SAR studies have revealed key structural requirements. Positions 2 and 6 of the benzothiazole ring are considered crucial for activity against both Gram-positive and Gram-negative bacteria. rsc.org
Halogenation: The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov
Substituents on Attached Rings: For benzothiazole-hydrazone analogs, electron-donating groups (like -OH and -OCH3) on an attached phenyl ring tend to increase antibacterial activity, whereas electron-withdrawing groups (like -Cl and -NO2) often enhance antifungal activity. nih.gov
Specific Moieties: The presence of a diethylamino group at the 4th position of a benzylidene ring attached to the benzothiazole scaffold augmented antibacterial activity in one study. nih.gov
The following table summarizes the antibacterial activity of selected benzothiazole derivatives, illustrating the impact of different substituents.
| Compound ID | Substituent(s) | Target Bacteria | Activity (MIC in µg/mL) | Reference |
| A07 | 2-methoxy-5-chloro-benzamide | S. aureus, E. coli, S. typhi, K. pneumoniae | 15.6, 7.81, 15.6, 3.91 | rsc.org |
| 72a | 4-chloro on benzothiazole | S. aureus, E. coli | Potent activity | nih.gov |
| 72b | 4-methoxy on benzothiazole | S. aureus, E. coli | 6.25 | nih.gov |
| 72c | 6-nitro on benzothiazole | S. aureus, E. coli | 6.25 | nih.gov |
| 4b | 5-chloro on benzothiazole | S. typhimurium, K. pneumonia | 25-50 | nih.gov |
Anticancer Activity
Benzothiazole derivatives have shown significant potential as anticancer agents, with SAR studies guiding the development of more potent and selective compounds. nih.gov
2-Aryl Substitution: 2-(4-Aminophenyl)benzothiazoles and their fluorinated analogs are well-known for their anticancer properties. chemistryjournal.net
Methyl and Halogen Groups: Introducing a methyl or halogen substituent into the 3'-position of the 2-phenyl group can enhance potency and broaden the spectrum of activity against various cancer cell lines. chemistryjournal.net
Amidine Substitution: Amidino-substituted benzothiazoles generally exhibit stronger antiproliferative activity compared to their non-substituted or halogen-substituted precursors. nih.gov
Hybrid Molecules: Combining the benzothiazole nucleus with other moieties, such as phenylacetamide, has yielded derivatives with marked antiproliferative effects in cancer cells at low micromolar concentrations. mdpi.com
The table below presents the anticancer activity of representative benzothiazole compounds against different cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (IC50) | Reference |
| 12 | Indole-based hydrazine (B178648) carboxamide, electron-withdrawing group at 4-position of benzyl (B1604629) ring | HT29, H460, A549, MDA-MB-231 | 0.015 µM, 0.28 µM, 1.53 µM, 0.68 µM | tandfonline.com |
| 10 | Substituted 2-hydroxybenzylidene semicarbazide (B1199961) | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 µM | tandfonline.com |
| 11 | Hydrazine-based, 2-(4-hydroxy-methoxy benzylidene) group | HeLa, COS-7 | 2.41 µM, 4.31 µM | tandfonline.com |
| 36c | 6-imidazolyl, methoxy group on phenyl | HuT78 | 1.6 µM | nih.govnih.gov |
| 45a | Benzimidazole analog, 1,2,3-triazole ring | THP1 | 0.8 µM | nih.govnih.gov |
These specific examples underscore the importance of targeted chemical modifications to the benzothiazole scaffold in order to develop effective antimicrobial and anticancer agents.
Advanced Research Applications and Future Perspectives of Benzothiazole Derivatives
Benzothiazole (B30560) Derivatives as Research Tools and Probes in Biological Imaging
Benzothiazole derivatives have emerged as a significant class of fluorescent probes for biological imaging, offering attractive photophysical properties that often surpass those of classical dyes like coumarins and rhodamines. Their inherent fluorescence, combined with high stability, large Stokes shifts, and bright emissions, makes them valuable tools for visualizing cellular components and processes.
Researchers have successfully developed benzothiazole-based probes for imaging a variety of biological targets and environments:
Biothiols: A green-emitting fluorescent probe was designed to detect biothiols in living cells. This probe operates on a photoinduced electron transfer (PET) mechanism, exhibiting a 148-fold turn-on fluorescence signal upon cleavage of a dinitrobenzenesulfonate group by biothiols like glutathione (B108866). Its high sensitivity and selectivity make it suitable for visualizing these important biomolecules in A549 cells.
Cellular Organelles: The structural versatility of benzothiadiazole (BTD), a related scaffold, has enabled the development of probes that selectively label various organelles. These include probes for mitochondria, lipid droplets, cell nuclei, and plasma membranes, allowing for detailed studies of cellular architecture and function.
Hypoxic Conditions: The potential of BTD derivatives has been explored for studying tumor cells under hypoxic conditions, a critical aspect of cancer biology.
Amyloid Plaques: Certain benzothiazole derivatives are used as imaging agents for β-amyloid plaques, which are hallmarks of Alzheimer's disease.
The development of these probes is driven by the need for new tools that overcome the limitations of traditional fluorophores. The favorable characteristics of benzothiazole derivatives, such as their ability to cross cell membranes and their resistance to photobleaching, position them as a new generation of probes for advanced bioimaging experiments.
Applications of Benzothiazole Derivatives in Organic Synthesis
The benzothiazole core is a fundamental building block in organic synthesis, providing a versatile platform for creating a wide range of biologically active compounds. The development of efficient and sustainable synthetic methods for benzothiazole derivatives is a major focus for researchers.
Key synthetic strategies include:
Condensation Reactions: The most common method involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides. Numerous catalysts and reaction conditions have been developed to optimize these reactions, including the use of green chemistry principles like using water as a solvent or employing reusable catalysts. For instance, a mixture of H2O2/HCl in ethanol (B145695) has been used to efficiently synthesize 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes at room temperature.
Cyclization Reactions: Alternative routes involve the cyclization of thioamides or the use of carbon dioxide as a raw material. One-pot tandem reactions, such as the reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO, provide a direct route to 2-substituted benzothiazoles.
Modern Catalysis: Recent advancements have seen the use of transition-metal catalysis, photoredox catalysis, and nanoparticle catalysts to facilitate benzothiazole synthesis under mild and efficient conditions. For example, a visible-light-driven photoredox method allows for the aerobic radical cyclization of thioanilides to form 2-substituted benzothiazoles.
These synthetic methodologies are crucial for generating libraries of benzothiazole derivatives that can be screened for various biological activities, contributing to the discovery of new therapeutic agents and functional materials.
Rational Drug Design Methodologies for Benzothiazole-Based Therapeutics
Rational drug design plays a pivotal role in the development of potent and selective benzothiazole-based therapeutics. By understanding the structure-activity relationships (SARs) and the molecular targets, medicinal chemists can design novel derivatives with improved efficacy.
Key approaches in the rational design of benzothiazole drugs include:
Bioisosterism: This strategy involves replacing certain functional groups in a known active molecule with other groups that have similar physical or chemical properties to enhance potency or reduce side effects. This approach has been used to develop new benzothiazole-based tubulin polymerization inhibitors for cancer therapy.
Molecular Docking: Computational docking studies are used to predict the binding orientation and affinity of benzothiazole ligands to their target proteins. This helps in understanding the key interactions, such as hydrogen bonds and cation-pi interactions, that govern binding and guides the design of more potent inhibitors. For example, docking studies were used to evaluate novel 2-arylbenzothiazole compounds against the colchicine (B1669291) binding pocket of β-tubulin.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the benzothiazole scaffold and evaluating the effect on biological activity. For instance, substitutions at the C5 and C6 positions of the benzothiazole ring with electron-withdrawing groups have been shown to enhance anticancer activity. Similarly, the presence of groups like amino, hydroxyl, or chloro can improve anticancer effects.
Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, researchers design single molecules that can interact with multiple biological targets simultaneously. Benzothiazole derivatives have been developed as MTDLs targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).
These design strategies have led to the development of numerous investigational compounds, such as inhibitors of STAT3, tubulin, and various kinases, highlighting the therapeutic potential of the benzothiazole scaffold.
Exploration of Novel Biological Targets for Benzothiazole Ligands
The benzothiazole scaffold's ability to interact with a diverse range of biomolecules makes it a fertile ground for discovering ligands for novel biological targets. This versatility has led to the identification of benzothiazole derivatives as potent inhibitors of various enzymes and modulators of cellular signaling pathways implicated in numerous diseases.
Recent research has focused on several key target classes:
Kinase Inhibitors: Benzothiazole derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets include EGFR, VEGFR, and PI3K.
STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling, making it an attractive target for cancer therapy. Rational drug design has led to benzothiazole-based derivatives that effectively inhibit the STAT3 signaling pathway by blocking its phosphorylation.
Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics through tubulin inhibition is a validated strategy in cancer treatment. Novel benzothiazole analogues have been designed to target the colchicine binding site of tubulin, leading to potent antiproliferative activity.
Neurodegenerative Disease Targets: In the context of Alzheimer's disease, benzothiazole ligands have been developed to target multiple components of the disease pathology. These multi-target-directed ligands (MTDLs) can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also acting as ligands for histamine H3 receptors.
Antimicrobial Targets: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives are being explored as potential antifungal and antibacterial agents, with some showing potent activity against various strains.
The ongoing exploration of new biological targets for benzothiazole ligands continues to expand their therapeutic potential, offering new avenues for treating a wide range of human diseases.
Development of Next-Generation Benzothiazole Scaffolds with Improved Activity Profiles
The development of next-generation benzothiazole scaffolds focuses on enhancing their therapeutic efficacy, improving selectivity, and overcoming challenges like drug resistance and poor solubility. Researchers are employing innovative chemical strategies to create novel scaffolds with superior activity profiles.
Key areas of development include:
Molecular Hybridization: This approach involves combining the benzothiazole core with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. This strategy has been used to develop new antitubercular agents.
Scaffold Modification: Systematic structural modifications of the benzothiazole ring system are performed to optimize interactions with biological targets. This includes altering substituents at various positions (2, 4, 5, 6, and 7) to improve potency and selectivity. For example, introducing electron-withdrawing groups can enhance the anti-inflammatory or anticancer properties of the molecule.
Addressing Drug Resistance: A primary goal is to design benzothiazole derivatives that can combat the growing problem of drug resistance, particularly in antifungal and anticancer therapies. By exploring novel mechanisms of action or targeting different biological pathways, new scaffolds can circumvent existing resistance mechanisms.
Improving Physicochemical Properties: Efforts are being made to enhance properties like aqueous solubility, which can be a limitation for some potent benzothiazole-based compounds, particularly those targeting hydrophobic binding sites like the colchicine site on tubulin.
This continuous evolution of the benzothiazole scaffold, driven by advances in synthetic chemistry and a deeper understanding of molecular biology, promises the development of more effective and safer therapeutic agents for a variety of diseases.
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dichloro-2-methyl-1,3-benzothiazole?
A common approach involves cyclization and halogenation steps. For example, thiourea derivatives can react with chloro-substituted precursors under acidic conditions to form the benzothiazole core. Evidence from analogous syntheses suggests refluxing in polar aprotic solvents (e.g., DMSO) with controlled chlorination agents, followed by purification via recrystallization or column chromatography . Key steps include:
- Cyclization : Reacting 2-methyl-1,3-benzothiazole precursors with chlorinating agents (e.g., POCl₃).
- Regioselective chlorination : Optimizing temperature and stoichiometry to achieve 4,6-dichloro substitution.
- Purification : Ice-water precipitation and ethanol recrystallization (yield ~65%, similar to triazole derivatives) .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., aromatic proton shifts at δ 7.2–8.0 ppm).
- FT-IR : Identification of C-Cl stretches (~550–650 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).
- Melting Point : Consistency with literature values (e.g., 139–143°C for structurally related compounds) .
Q. How can crystallographic data resolve ambiguities in molecular structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and packing arrangements. For example, hydrogen-bonding interactions (e.g., N–H···O) in cocrystals can stabilize the lattice, as seen in 2-amino-6-methylbenzothiazole adducts .
Advanced Research Questions
Q. How can regioselective chlorination be optimized for this compound synthesis?
Advanced methods include:
- Directed ortho-metallation : Using directing groups to control chlorination sites.
- Computational modeling : DFT calculations to predict reactivity of positions 4 and 6.
- Catalytic systems : Lewis acids (e.g., FeCl₃) to enhance selectivity, as demonstrated in analogous benzothiazole syntheses .
Q. What strategies address contradictions in reported biological activities of benzothiazole derivatives?
- Dose-response studies : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial activity).
- Structural analogs : Compare activity trends across derivatives (e.g., electron-withdrawing groups enhancing cytotoxicity).
- Mechanistic studies : Use molecular docking (e.g., with SARS-CoV-2 protease) to validate binding modes .
Q. How do hydrogen-bonding networks influence the material properties of this compound cocrystals?
Graph set analysis (R²₂(8) motifs) reveals how intermolecular interactions (e.g., N–H···O, O–H···N) dictate crystal packing. For example, cocrystallization with flexible dicarboxylic acids (e.g., octanedioic acid) forms 3D networks, enhancing thermal stability .
Q. What methodologies are used to study metal coordination complexes of this compound?
- Synthesis : React with transition metal salts (e.g., Cu²⁺, Co²⁺) in ethanol/water mixtures.
- Characterization : ESI-MS for stoichiometry, EPR for oxidation states, and thermal gravimetry (TGA) for stability.
- Applications : Antimicrobial or catalytic activity screening, as shown for analogous benzothiazole-carbohydrazone complexes .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., varying bioactivity), employ iterative validation via orthogonal assays (e.g., in vitro + in silico) .
- Software : Use SHELX for crystallography and Gaussian for computational studies .
- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
